6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
Overview
Description
6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is a chemical compound with the CAS number 136081-50-0 . It is a solid substance stored in dry conditions at room temperature .
Molecular Structure Analysis
The molecular formula of 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is C11H9NO . The InChI Key is VFYXRPRIMUJTPO-UHFFFAOYSA-N . Unfortunately, the specific molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis
6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is a solid substance stored in dry conditions at room temperature . It has a molecular weight of 171.20 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.74, indicating its lipophilicity . Its water solubility is 1.44 mg/ml .Safety and Hazards
The safety information available indicates that 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile may pose certain hazards. The compound has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
6-oxo-7,8-dihydro-5H-naphthalene-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYXRPRIMUJTPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585724 | |
Record name | 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |
CAS RN |
136081-50-0 | |
Record name | 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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